molecular formula C25H54Si B1582772 Silane, methyltrioctyl- CAS No. 3510-72-3

Silane, methyltrioctyl-

Cat. No.: B1582772
CAS No.: 3510-72-3
M. Wt: 382.8 g/mol
InChI Key: BFDGJEUDNIUNFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, methyltrioctyl- is a useful research compound. Its molecular formula is C25H54Si and its molecular weight is 382.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silane, methyltrioctyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, methyltrioctyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl(trioctyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H54Si/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3/h5-25H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDGJEUDNIUNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si](C)(CCCCCCCC)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H54Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073325
Record name Silane, methyltrioctyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3510-72-3
Record name Silane, methyltrioctyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003510723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, methyltrioctyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 61 grams of methyloctylsilane and 186 grams of 1-octene was reacted in the presence of 0.0075 gram of chlorotris(triphenylphosphine)rhodium(I) for 2.5 hours at 85°-89° C. Analysis by GLC showed a total of 15 percent of unsaturated product. After removing unreacted octene by stripping, the residue was hydrogenated as in Example 1. Distillation revealed an 86 percent yield of methyltri(octyl)silane having a boiling point of 188°-189° C. (0.9 mm).
Name
methyloctylsilane
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
186 g
Type
reactant
Reaction Step One
[Compound]
Name
unsaturated product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.0075 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silane, methyltrioctyl-
Reactant of Route 2
Silane, methyltrioctyl-
Reactant of Route 3
Reactant of Route 3
Silane, methyltrioctyl-
Reactant of Route 4
Silane, methyltrioctyl-
Reactant of Route 5
Silane, methyltrioctyl-
Reactant of Route 6
Reactant of Route 6
Silane, methyltrioctyl-
Customer
Q & A

Q1: What is significant about the synthesis method for Methyltrioctylsilane described in the research?

A1: The research [] presents a novel, single-step synthesis method for Methyltrioctylsilane using commercially available Trichloromethylsilane and Trioctylaluminum. This is significant because it offers a potentially more efficient and cost-effective alternative to multi-step synthesis routes. Additionally, the research highlights the crucial role of alkali metal halides in this reaction. The addition of sodium or lithium halides minimizes byproducts from alkyl group redistribution, leading to a higher yield of the desired Methyltrioctylsilane. Interestingly, using potassium or rubidium halides drastically alters the reaction pathway, favoring the production of Methyldioctylsilane. This highlights the potential for controlling the reaction selectivity by carefully choosing the alkali metal halide.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.